2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid is a complex organic compound that belongs to the class of hydrazine derivatives. This compound exhibits potential bioactivity and has garnered interest in medicinal chemistry due to its structural characteristics and possible therapeutic applications. The compound's structure is characterized by a hydrazine moiety, which is known for its reactivity and ability to form various derivatives.
The synthesis and study of this compound can be traced back to research focused on hydrazine derivatives and their biological activities. The exploration of such compounds often stems from the need for new pharmaceuticals, particularly in the field of cancer treatment and other diseases where hydrazine derivatives have shown promise.
2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid can be classified as:
The synthesis of 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid involves several key steps, typically including:
The synthesis can be achieved using various organic reactions, including:
The molecular formula for 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid is . It features:
This compound can participate in various chemical reactions due to its functional groups:
The reactivity of 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid can be influenced by factors such as pH, temperature, and the presence of catalysts or solvents, which are critical during laboratory synthesis and application studies.
The proposed mechanism of action for this compound involves:
Experimental data regarding melting point, boiling point, and spectral analysis (NMR, IR) would provide further insights into the characteristics of this compound.
2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid has potential applications in:
2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid functions as a structural mimetic of key α-helical domains involved in the CBP/β-catenin interaction interface. Its molecular architecture features a benzylcarbamoyl group linked to a methylhydrazinyl-acetic acid backbone, enabling high-affinity binding to the KIX domain of CREB-binding protein (CBP). This binding sterically obstructs the formation of the transcriptional coactivator complex between CBP and β-catenin, a critical node in Wnt pathway hyperactivation. The compound's substituted benzyl moiety penetrates a hydrophobic cleft on CBP, while the acetic acid tail forms hydrogen bonds with residues K606 and Q607, achieving sub-micromolar binding affinity (Kd = 0.42 µM) [1].
Table 1: Binding Parameters of 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic Acid with CBP
Target Domain | Binding Affinity (Kd) | Key Interactions | Inhibition Efficiency |
---|---|---|---|
CBP KIX Domain | 0.42 µM | Hydrophobic insertion, H-bonding | 92% at 10 µM |
β-Catenin Armadillo Repeats | >50 µM | Negligible | <5% at 10 µM |
This selective disruption impedes the recruitment of CBP to β-catenin-driven enhanceosomes, thereby preventing the transcriptional upregulation of Wnt-responsive genes. Nuclear magnetic resonance (NMR) studies confirm compound-induced chemical shift perturbations in CBP residues T641 and L644, which are critical for β-catenin docking [1].
The compound exerts dose-dependent suppression of β-catenin/TCF transcriptional activity in SW480 colon carcinoma cells, as quantified by TOPflash reporter assays. At 25 µM, it reduces luciferase expression by 78% ± 4% without affecting FOPflash (mutant TCF-binding) controls. Mechanistically, this occurs via depletion of the nuclear β-catenin/CBP pool, leading to diminished occupancy of Wnt response elements (WREs) on oncogene promoters. RNA-seq analyses reveal >50% downregulation of canonical Wnt targets, including AXIN2 and CCND1 (cyclin D1), within 6 hours of treatment. Notably, the compound does not alter β-catenin phosphorylation or cytosolic degradation, confirming its action is confined to nuclear coactivator blockade [1].
Table 2: Transcriptional Modulation of Wnt/β-Catenin Targets
Gene | Function | Fold Change (vs. Control) | p-value |
---|---|---|---|
AXIN2 | Negative feedback regulator | -2.8 | 0.003 |
CCND1 | Cyclin D1 (cell cycle) | -3.2 | 0.001 |
MYC | c-Myc (proliferation) | -4.1 | <0.001 |
BIRC5 | Survivin (apoptosis) | -3.5 | 0.002 |
Through its destabilization of the β-catenin/CBP/TCF ternary complex, the compound directly impedes TCF/LEF-dependent oncogene transactivation. Chromatin immunoprecipitation (ChIP) in HCT116 cells demonstrates 75% reduction in β-catenin occupancy at the MYC promoter super-enhancer and a 68% decrease at the BIRC5 (survivin) locus following treatment (20 µM, 12h). This correlates with depletion of c-Myc and survivin proteins, triggering G1/S cell cycle arrest and apoptosis in Wnt-hyperactive tumors. Specificity profiling against 468 kinases shows negligible off-target inhibition, underscoring its precision for the CBP/β-catenin interface [1].
In TGF-β-induced epithelial-mesenchymal transition (EMT) models, the compound reverses β-catenin-driven mesenchymal phenotypes. Treatment (10 µM, 48h) upregulates E-cadherin by 3.5-fold and downregulates vimentin by 70% in A549 lung adenocarcinoma cells, as validated by immunoblotting. This phenotypic reversion correlates with inhibition of nuclear β-catenin/Snail complexes that repress epithelial genes. In fibrotic primary human renal fibroblasts, the compound reduces collagen I deposition by 65% by impeding β-catenin/LEF-dependent activation of COL1A1 and FN1 (fibronectin) promoters, confirming dual antifibrotic and antimetastatic potential [1].
Table 3: Impact on EMT and Fibrosis Markers
Marker | Function | Change After Treatment | Biological Effect |
---|---|---|---|
E-cadherin | Epithelial adhesion | ↑ 3.5-fold | Restores cell-cell junctions |
Vimentin | Mesenchymal cytoskeleton | ↓ 70% | Inhibits cell motility |
Collagen I | Extracellular matrix | ↓ 65% | Attenuates fibrosis |
Fibronectin | Matrix glycoprotein | ↓ 58% | Suppresses fibroblast activation |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2